4-(Trifluoromethyl)benzoyl fluoride
Overview
Description
4-(Trifluoromethyl)benzoyl fluoride is an organic compound with the molecular formula C8H4F3O. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzoyl fluoride moiety. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that benzoyl fluoride compounds often interact with proteins and enzymes in the body .
Mode of Action
Benzoyl fluoride compounds are known to be reactive, and they can form covalent bonds with biological molecules, potentially altering their function .
Biochemical Pathways
It is known that benzoyl fluoride compounds can participate in various chemical reactions, such as nucleophilic substitution and oxidation .
Result of Action
It is known that benzoyl fluoride compounds can cause chemical burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)benzoyl fluoride. For instance, the compound is known to be volatile, which means it can evaporate easily from all surfaces . Furthermore, it is known to be corrosive and can cause burns by all exposure routes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-(Trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) to produce the corresponding acyl chloride, which is then fluorinated using hydrogen fluoride (HF) or other fluorinating agents .
Industrial Production Methods: Industrial production methods for 4-(Trifluoromethyl)benzoyl fluoride often involve large-scale fluorination processes. These methods utilize advanced fluorinating agents and catalysts to achieve high yields and purity. The use of continuous flow reactors and optimized reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Reduction: Reduction reactions can convert the benzoyl fluoride moiety to the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzoyl derivatives.
Reduction: Products include benzyl alcohols or aldehydes.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Scientific Research Applications
4-(Trifluoromethyl)benzoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzoyl chloride
- Parachlorobenzotrifluoride
Comparison: 4-(Trifluoromethyl)benzoyl fluoride is unique due to its high reactivity and the presence of both a trifluoromethyl group and a benzoyl fluoride moiety. This combination imparts distinct chemical properties, making it more reactive compared to its analogs like 4-(Trifluoromethyl)benzoic acid and 4-(Trifluoromethyl)benzyl alcohol .
Properties
IUPAC Name |
4-(trifluoromethyl)benzoyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULVRLLGHXQORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059898 | |
Record name | Benzoyl fluoride, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368-94-5 | |
Record name | 4-(Trifluoromethyl)benzoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl fluoride, 4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl fluoride, 4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl fluoride, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)benzoyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Trifluoromethyl)benzoyl fluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT6K3FYP2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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